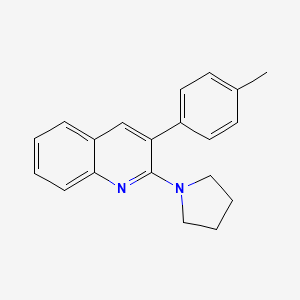![molecular formula C17H18FNOS B3129674 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide CAS No. 339105-11-2](/img/structure/B3129674.png)
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide
描述
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the group of indazole-3-carboxamides, which are structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
科学研究应用
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential use as an analgesic. Studies have shown that N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide has a high affinity for the cannabinoid CB1 receptor, which is involved in pain perception. This suggests that N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide may be effective in treating chronic pain conditions.
Another area of research is the potential use of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide as an anti-inflammatory agent. Studies have shown that N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide can reduce inflammation in animal models of arthritis and other inflammatory conditions. This suggests that N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide may be effective in treating a wide range of inflammatory diseases.
作用机制
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide acts on the endocannabinoid system, which is involved in a wide range of physiological processes, including pain perception, inflammation, and mood regulation. N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide has a high affinity for the cannabinoid CB1 receptor, which is primarily located in the brain and is involved in the regulation of pain perception, mood, and appetite. N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide also has a moderate affinity for the cannabinoid CB2 receptor, which is primarily located in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide can reduce pain perception, inflammation, and anxiety in animal models. N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide has also been shown to have sedative and hypnotic effects, which may make it useful in the treatment of sleep disorders.
实验室实验的优点和局限性
One of the main advantages of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in physiological processes. However, one of the limitations of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide is its potential for abuse and dependence. This makes it important to use caution when handling and studying this compound.
未来方向
There are several future directions for research on N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide. One area of research is the development of more selective CB1 receptor agonists that have fewer side effects and a lower potential for abuse. Another area of research is the development of novel formulations of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide that can be used for the treatment of pain, inflammation, and other conditions. Finally, there is a need for further research on the safety and efficacy of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide in humans, in order to determine its potential as a therapeutic agent.
属性
IUPAC Name |
N-[4-(4-fluorophenyl)sulfanylphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c1-17(2,3)16(20)19-13-6-10-15(11-7-13)21-14-8-4-12(18)5-9-14/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOOOADDUWRYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methoxy-2-[(4-methylbenzyl)amino]nicotinonitrile](/img/structure/B3129609.png)
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3129613.png)
![2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone](/img/structure/B3129614.png)
![(4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3129616.png)
![N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine](/img/structure/B3129617.png)
![4-({6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl}oxy)benzenecarbonitrile](/img/structure/B3129626.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea](/img/structure/B3129631.png)
![(1E,3E)-1-(dimethylaminomethylidene)-3-[(methoxyamino)methylidene]thiourea](/img/structure/B3129634.png)
![2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B3129638.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3129659.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B3129679.png)
![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3129681.png)
![2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline](/img/structure/B3129685.png)